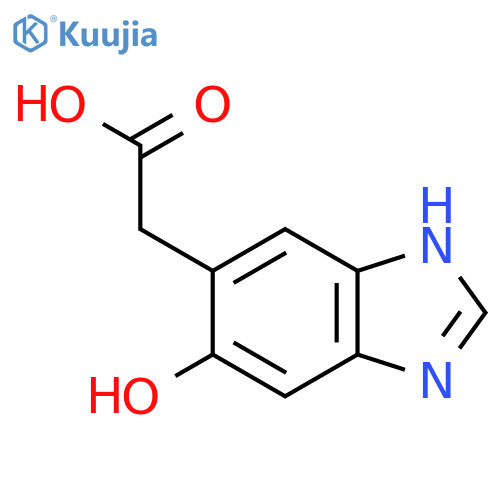

Cas no 1803897-74-6 (6-Hydroxy-1H-benzimidazole-5-acetic acid)

6-Hydroxy-1H-benzimidazole-5-acetic acid 化学的及び物理的性質

名前と識別子

-

- 6-Hydroxy-1H-benzimidazole-5-acetic acid

-

- インチ: 1S/C9H8N2O3/c12-8-3-7-6(10-4-11-7)1-5(8)2-9(13)14/h1,3-4,12H,2H2,(H,10,11)(H,13,14)

- InChIKey: YVZOPKOYPMNDHE-UHFFFAOYSA-N

- ほほえんだ: OC1=CC2=C(C=C1CC(=O)O)NC=N2

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- トポロジー分子極性表面積: 86.2

- 疎水性パラメータ計算基準値(XlogP): 0.6

6-Hydroxy-1H-benzimidazole-5-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061009369-250mg |

6-Hydroxy-1H-benzimidazole-5-acetic acid |

1803897-74-6 | 98% | 250mg |

$5,721.62 | 2022-04-02 | |

| Alichem | A061009369-500mg |

6-Hydroxy-1H-benzimidazole-5-acetic acid |

1803897-74-6 | 98% | 500mg |

$8,325.92 | 2022-04-02 | |

| Alichem | A061009369-1g |

6-Hydroxy-1H-benzimidazole-5-acetic acid |

1803897-74-6 | 98% | 1g |

$13,214.28 | 2022-04-02 |

6-Hydroxy-1H-benzimidazole-5-acetic acid 関連文献

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

6-Hydroxy-1H-benzimidazole-5-acetic acidに関する追加情報

Comprehensive Overview of 6-Hydroxy-1H-benzimidazole-5-acetic acid (CAS No. 1803897-74-6): Properties, Applications, and Research Insights

6-Hydroxy-1H-benzimidazole-5-acetic acid (CAS No. 1803897-74-6) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This benzimidazole derivative is characterized by a hydroxyl group at the 6-position and an acetic acid moiety at the 5-position, making it a versatile intermediate for drug development and molecular studies. Researchers are increasingly exploring its role in enzyme inhibition, anti-inflammatory pathways, and cancer therapeutics, aligning with current trends in precision medicine and targeted drug design.

The compound's CAS number 1803897-74-6 serves as a critical identifier in chemical databases, ensuring accurate tracking in global supply chains. Recent literature highlights its potential as a scaffold for kinase inhibitors, particularly in modulating ATP-binding sites – a hot topic in AI-driven drug discovery platforms. Its hydrogen-bonding capacity and planar aromatic system make it valuable for molecular docking simulations, frequently searched by computational chemists optimizing structure-activity relationships (SAR).

In analytical chemistry, 6-Hydroxy-1H-benzimidazole-5-acetic acid demonstrates interesting chromatographic behavior under reversed-phase HPLC conditions, with researchers optimizing methods using C18 columns and acidic mobile phases – techniques commonly queried in chromatography forums. The compound's UV-Vis absorption around 280-320 nm facilitates detection, while its pH-dependent solubility (enhanced in alkaline conditions) is crucial for formulation scientists addressing drug delivery challenges.

Synthetic approaches to CAS 1803897-74-6 typically involve multi-step organic synthesis from commercially available benzimidazole precursors, with recent patents emphasizing green chemistry modifications to improve yield. This aligns with the pharmaceutical industry's focus on sustainable manufacturing – a trending search term in process chemistry circles. The compound's thermal stability (decomposition >200°C) makes it suitable for various high-temperature applications in material science.

Emerging studies suggest potential applications of 6-Hydroxy-1H-benzimidazole-5-acetic acid in neuroprotective formulations, particularly in modulating oxidative stress pathways – a subject of intense research in neurodegenerative disease therapeutics. Its structural similarity to biogenic amines enables interactions with neurological receptors, though detailed pharmacokinetic studies remain ongoing. These aspects frequently appear in PubMed searches related to blood-brain barrier penetration strategies.

Quality control protocols for CAS 1803897-74-6 typically employ LC-MS characterization and NMR purity verification, with particular attention to isomeric impurities – a common challenge discussed in pharmaceutical QA/QC forums. The compound's crystalline properties have prompted investigations into polymorph screening techniques, crucial for patent protection in drug development.

From a commercial perspective, 6-Hydroxy-1H-benzimidazole-5-acetic acid is available at various research-grade purities (typically 95-98%), with pricing structures reflecting the complexity of its synthesis. Current market analyses indicate growing demand from contract research organizations (CROs) working on small molecule therapeutics, correlating with increased searches for custom synthesis services in the pharmaceutical outsourcing sector.

Environmental fate studies of 1803897-74-6 suggest moderate biodegradability under aerobic conditions, with particular interest in its photodegradation products – an area gaining attention due to green chemistry regulations. These findings contribute to environmental risk assessments increasingly required by regulatory bodies, a topic frequently searched in pharmaceutical environmental impact discussions.

Future research directions for 6-Hydroxy-1H-benzimidazole-5-acetic acid may explore its potential in combination therapies, particularly with biologics, as the pharmaceutical industry moves toward hybrid treatment modalities. Its metal-chelating properties also open possibilities in diagnostic imaging applications, aligning with trends in theranostic development – a rapidly growing field in medical research.

1803897-74-6 (6-Hydroxy-1H-benzimidazole-5-acetic acid) 関連製品

- 2059915-00-1((1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol)

- 138514-97-3(7-Fluorotryptophan)

- 1220029-58-2(5-Bromo-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine)

- 1212960-01-4((2S)-2-amino-2-(3-chloro-2,4-difluorophenyl)ethan-1-ol)

- 299164-09-3(3-(4-Bromo-2-methylphenyl)-β-alanine)

- 1247068-60-5((1-cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine)

- 1805388-09-3(5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine)

- 1261831-26-8(6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde)

- 165947-55-7(tert-butyl 2-formyl-4H,5H,6H,7H-thieno3,2-cpyridine-5-carboxylate)

- 2228601-84-9(1-1-(1-methyl-1H-pyrrol-2-yl)cyclopropylcyclopropan-1-amine)